Cas no 882803-60-3 (6-Cyano-(1H)indazole-3-carbaldehyde)

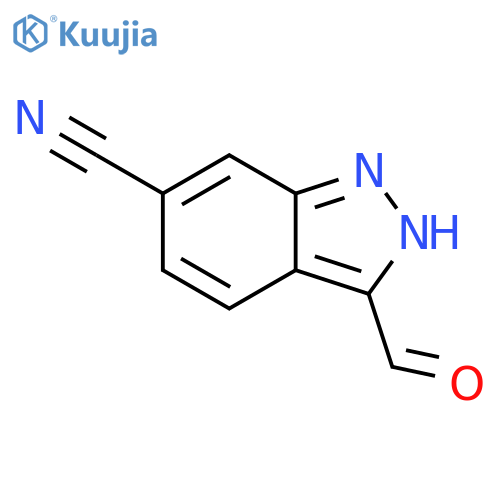

882803-60-3 structure

商品名:6-Cyano-(1H)indazole-3-carbaldehyde

6-Cyano-(1H)indazole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-formyl-2h-indazole-6-carbonitrile

- 6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE

- AKOS006302541

- DB-369251

- SCHEMBL586488

- 3-formyl-1H-indazole-6-carbonitrile

- XNCXHQZMRCNZMI-UHFFFAOYSA-N

- Z1198280273

- starbld0019784

- 882803-60-3

- DTXSID40444287

- 6-Cyano-(1H)indazole-3-carbaldehyde

-

- インチ: InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-12-9(7)5-13/h1-3,5H,(H,11,12)

- InChIKey: XNCXHQZMRCNZMI-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(NN=C2C=C1C#N)C=O

計算された属性

- せいみつぶんしりょう: 171.043261791Da

- どういたいしつりょう: 171.043261791Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 69.5Ų

6-Cyano-(1H)indazole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C998940-1mg |

6-Cyano-(1H)indazole-3-carbaldehyde |

882803-60-3 | 1mg |

$ 50.00 | 2022-06-06 | ||

| 1PlusChem | 1P00H2YG-5g |

6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |

882803-60-3 | 95% | 5g |

$2569.00 | 2024-04-20 | |

| Aaron | AR00H36S-1g |

6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |

882803-60-3 | 95% | 1g |

$987.00 | 2025-02-14 | |

| Aaron | AR00H36S-50mg |

6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |

882803-60-3 | 95% | 50mg |

$248.00 | 2025-02-14 | |

| A2B Chem LLC | AH96184-10g |

6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |

882803-60-3 | 95% | 10g |

$3201.00 | 2024-04-19 | |

| A2B Chem LLC | AH96184-2.5g |

6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |

882803-60-3 | 95% | 2.5g |

$1478.00 | 2024-04-19 | |

| 1PlusChem | 1P00H2YG-1g |

6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |

882803-60-3 | 95% | 1g |

$926.00 | 2024-04-20 | |

| 1PlusChem | 1P00H2YG-10g |

6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |

882803-60-3 | 95% | 10g |

$3779.00 | 2024-04-20 | |

| Aaron | AR00H36S-10g |

6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |

882803-60-3 | 95% | 10g |

$4160.00 | 2023-12-15 | |

| A2B Chem LLC | AH96184-250mg |

6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |

882803-60-3 | 95% | 250mg |

$401.00 | 2024-04-19 |

6-Cyano-(1H)indazole-3-carbaldehyde 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

882803-60-3 (6-Cyano-(1H)indazole-3-carbaldehyde) 関連製品

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 4770-00-7(3-cyano-4-nitroindole)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬